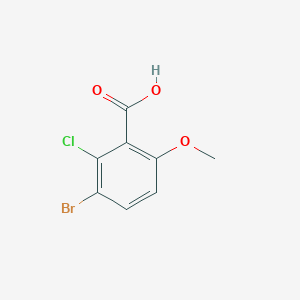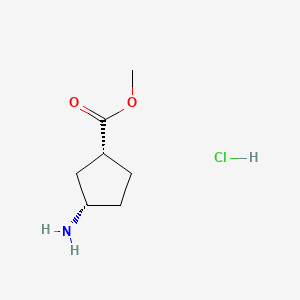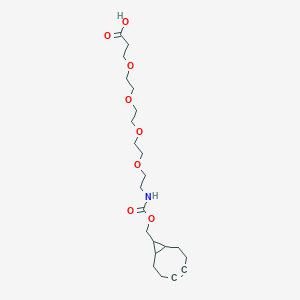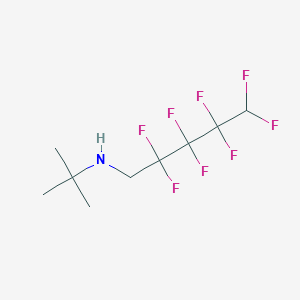![molecular formula C11H6F11N3O4 B3040712 1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole CAS No. 231947-20-9](/img/structure/B3040712.png)
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole
Overview
Description
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole is a complex organic compound notable for its unique structure and properties. This compound finds applications in various scientific fields due to its distinctive chemical features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
The heptafluoropropoxy group is introduced through a nucleophilic substitution reaction involving heptafluoropropanol.
Subsequent steps involve introducing the tetrafluoroethyl group and the nitro group at the respective positions via electrophilic aromatic substitution and other functional group transformations.
Reaction conditions such as temperature, solvents, and catalysts are finely tuned to ensure the selectivity and yield of each step.
Industrial Production Methods
In an industrial setting, the compound is synthesized using batch or continuous flow reactors, ensuring optimal control over reaction parameters. High-throughput techniques and automated systems are employed to scale up the production while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole undergoes several chemical reactions, including:
Oxidation: : Can undergo oxidation to form more complex oxides.
Reduction: : Reduction reactions often target the nitro group, converting it into an amine.
Substitution: : Both nucleophilic and electrophilic substitutions occur at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate are used in oxidation reactions.
Reducing agents like lithium aluminum hydride facilitate reduction.
Different bases and acids are employed to catalyze substitution reactions.
Major Products Formed
Scientific Research Applications
The compound has a wide range of applications:
Chemistry: : Acts as an intermediate in the synthesis of more complex molecules.
Biology: : Used in studies exploring the interactions of fluorinated compounds with biological systems.
Medicine: : Potential for use in drug development due to its unique properties.
Industry: : Utilized in the development of specialty materials, including advanced polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets, depending on its application. In biological contexts, it can interact with enzymes and receptors, influencing biochemical pathways. The presence of fluorinated groups often enhances its binding affinity and specificity.
Comparison with Similar Compounds
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole is compared with:
1-Acetyl-3-(trifluoromethyl)-5-methyl-4-nitro-1H-pyrazole: : Similar structure but with a trifluoromethyl group instead of heptafluoropropoxy.
1-Acetyl-3-(pentafluoroethyl)-5-methyl-4-nitro-1H-pyrazole: : Differs in the length of the fluorinated alkyl chain.
Each of these compounds exhibits unique properties based on the specific fluorinated groups, impacting their reactivity and applications.
So, what else would you like to delve into? Chemistry never ceases to amaze me!
Properties
IUPAC Name |
1-[5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F11N3O4/c1-3-5(25(27)28)6(23-24(3)4(2)26)7(12,9(15,16)17)29-11(21,22)8(13,14)10(18,19)20/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEWGMCLMNHHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate](/img/structure/B3040651.png)

